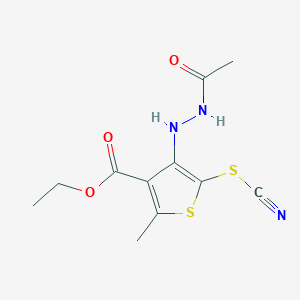
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a thioester derivative of hydrazide and has shown promising results in various studies related to its pharmacological and biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate has shown significant potential in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. The compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. It is also important to note that further studies are needed to fully understand the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating the potential of this compound as an anti-inflammatory agent and as a treatment for bacterial infections. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate involves the reaction of 2-acetylhydrazine and 2-methyl-3-thiophenecarboxylic acid with cyanogen bromide. The reaction is carried out in the presence of anhydrous potassium carbonate and ethyl alcohol. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
Produktname |
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate |
|---|---|
Molekularformel |
C11H13N3O3S2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3S2/c1-4-17-10(16)8-6(2)19-11(18-5-12)9(8)14-13-7(3)15/h14H,4H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
DBPVTJKSADRFRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)
![3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)




![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)


![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)